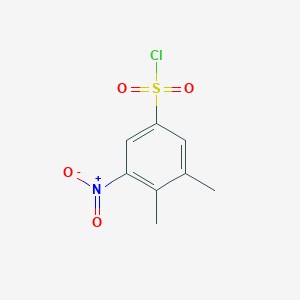

3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride" is not directly mentioned in the provided papers. However, related compounds and their reactivity, synthesis, and properties are discussed, which can provide insights into the behavior of similar sulfonyl chlorides and nitrobenzene derivatives. For instance, the synthesis of various nitrobenzene sulfonamide derivatives from sulfonyl chlorides is described, indicating the reactivity of such compounds with amines and amino acid esters . Additionally, the synthesis of a sulfonamide molecule from a nitroaniline and a sulfonyl chloride is reported, which could be analogous to the synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of sulfonyl chlorides with amines or amino acid esters to produce sulfonamide derivatives . Another synthesis route involves the reaction of nitroaniline with sulfonyl chloride to produce a sulfonamide molecule . These methods suggest that "3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride" could potentially be synthesized through similar reactions with appropriate amines or anilines.

Molecular Structure Analysis

The molecular structure of a related compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, was characterized using single-crystal X-ray diffraction (SCXRD) studies and spectroscopic tools . This provides a precedent for the detailed structural analysis of nitrobenzene sulfonamide derivatives, which could be applied to "3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride" to determine its molecular geometry and electronic properties.

Chemical Reactions Analysis

The reactivity of nitrobenzene derivatives in various chemical reactions is documented. For example, the reaction of dimethyl (2-hydroxy-5-nitrobenzyl) sulfonium salts with tryptophan ethyl ester in aqueous solutions is described, leading to the formation of diastereomeric monosubstitution products . This indicates that nitrobenzene derivatives can undergo nucleophilic substitution reactions. Additionally, the reactivity of the radical anion of 1-bromo-4-nitrobenzene in an ionic liquid is discussed, which contrasts with its behavior in conventional solvents . These findings suggest that "3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride" may also exhibit unique reactivity in different solvents or conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their interaction with proteins, stability in various pH conditions, and the formation of complexes with other molecules, are explored . For instance, the stability of Meisenheimer complexes formed by the reaction of 1,3,5-trinitrobenzene with aliphatic amines in dimethyl sulfoxide is studied, which could be relevant to the stability of similar complexes involving "3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride" . Additionally, the thermodynamic interactions in binary mixtures of dimethyl sulfoxide with various substituted benzenes are reported, which could inform the solubility and miscibility of the compound .

Aplicaciones Científicas De Investigación

Protein Modification

3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride has been utilized in the preparation of water-soluble reagents for protein modification. These reagents selectively modify tryptophan and cysteine in amino acids, proving particularly effective in reactions with proteins like chymotrypsin. This application is significant for studies involving protein structure and function (Horton & Tucker, 1970).

Synthesis of Sulfonated Derivatives

The compound plays a role in the synthesis of various sulfonated derivatives of dimethylanilines. These derivatives are key intermediates in the production of dyes, pharmaceuticals, and other chemicals (Courtin & Tobel, 1980).

Computational and Structural Analysis

In computational chemistry, derivatives of 3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride have been synthesized and characterized, providing insights into molecular interactions and electronic properties. This research is crucial for understanding molecular behavior and designing new molecules with desired properties (Murthy et al., 2018).

Polymer Science

The compound has been used in the synthesis of new poly(ester-imides) containing noncoplanar units. These polymers exhibit excellent solubility and high thermal stability, making them potential materials for advanced applications in electronics and aerospace (Liaw et al., 2004).

Gas-Phase Electron Diffraction Studies

Studies involving gas-phase electron diffraction and quantum chemical analysis of sulfonamide molecules, including those derived from 3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride, provide valuable data on molecular structures and conformational dynamics. This research is essential for understanding the physical properties of these molecules (Petrov et al., 2009).

Propiedades

IUPAC Name |

3,4-dimethyl-5-nitrobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-5-3-7(15(9,13)14)4-8(6(5)2)10(11)12/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWYOBCPIMJWSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate](/img/structure/B2503940.png)

![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2503944.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2503946.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2503947.png)

![N'-[(1E)-(3-chlorophenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide](/img/structure/B2503955.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2503958.png)

![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,6-dimethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2503961.png)